The Pivotal Role of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA in Peroxisomal Beta-Oxidation of Very-Long-Chain Polyunsaturated Fatty Acids
The Pivotal Role of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA in Peroxisomal Beta-Oxidation of Very-Long-Chain Polyunsaturated Fatty Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA, a critical intermediate in the peroxisomal beta-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). While not as extensively characterized as other metabolites, its transient existence is fundamental to the catabolism of vital fatty acids, including those in the omega-3 and omega-6 series. This document elucidates the biosynthetic origins of its precursor, all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA, details its formation and subsequent cleavage within the peroxisome, and explores its potential physiological significance beyond a mere metabolic intermediate. Furthermore, we present detailed experimental protocols for the robust analysis of this and related acyl-CoA species, providing a framework for future research and therapeutic development.
Introduction: The Landscape of Very-Long-Chain Polyunsaturated Fatty Acid Metabolism
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 22 or more carbon atoms and multiple double bonds, are integral components of cellular membranes, particularly in the nervous system and retina. They also serve as precursors to potent signaling molecules that modulate inflammation, cell growth, and differentiation. The metabolism of these fatty acids is a complex interplay between elongation and desaturation reactions, primarily in the endoplasmic reticulum, and subsequent chain-shortening via beta-oxidation, which for VLCFAs, occurs predominantly in peroxisomes.[1][2]
Mitochondria, the primary sites of beta-oxidation for most fatty acids, are not equipped to handle VLCFAs.[3] Peroxisomes, therefore, play an indispensable role in the initial cycles of VLCFA degradation, generating shorter-chain acyl-CoAs that can then be transported to the mitochondria for complete oxidation.[1][2] The molecule at the heart of this guide, 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA, represents a key juncture in this peroxisomal pathway.
Biosynthesis of the Precursor: All-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA
The journey to 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA begins with the synthesis of its precursor fatty acid. This C24:5 fatty acid is derived from shorter-chain essential fatty acids, such as linoleic acid (18:2n-6) or alpha-linolenic acid (18:3n-3), through a series of elongation and desaturation steps. For instance, in the omega-3 pathway, docosahexaenoic acid (DHA, 22:6n-3) biosynthesis involves the elongation of eicosapentaenoic acid (EPA, 20:5n-3) to tetracosapentaenoic acid (24:5n-3) and tetracosahexaenoic acid (24:6n-3), followed by a cycle of peroxisomal beta-oxidation to yield DHA.[4][5][6]
Before entering the peroxisome, the free fatty acid must be activated to its coenzyme A (CoA) thioester, a reaction catalyzed by very-long-chain acyl-CoA synthetases (VLC-ACS). This activation step is crucial for trapping the fatty acid within the cell and priming it for subsequent metabolic processes.[7]
Peroxisomal Beta-Oxidation: Formation and Fate of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA
Once inside the peroxisome, all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA undergoes the first three steps of beta-oxidation, culminating in the formation of the 3-oxo intermediate.
Step 1: Acyl-CoA Oxidase
The initial and rate-limiting step is the oxidation of the acyl-CoA by a peroxisomal acyl-CoA oxidase (ACOX).[8] ACOXs exhibit broad substrate specificity, with different isoforms having preferences for straight-chain, branched-chain, or dicarboxylic acyl-CoAs.[9][10] For a very-long-chain polyunsaturated substrate like tetracosapentaenoyl-CoA, ACOX1 is the likely catalyzing enzyme.[11] This reaction introduces a double bond between the alpha and beta carbons, producing 2-trans,all-cis-6,9,12,15,18-tetracosahexaenoyl-CoA and generating hydrogen peroxide (H₂O₂).
Step 2: Multifunctional Enzyme Type 2 (MFE-2)
The subsequent two steps are catalyzed by a single polypeptide, the multifunctional enzyme type 2 (MFE-2), also known as D-bifunctional protein.[12][13] MFE-2 possesses both 2-enoyl-CoA hydratase and (3R)-hydroxyacyl-CoA dehydrogenase activities.[14][15][16] The hydratase function adds a water molecule across the newly formed double bond, yielding 3-hydroxy-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA. The dehydrogenase activity then oxidizes the 3-hydroxy group to a ketone, forming our molecule of interest: 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA .
Step 3: 3-Ketoacyl-CoA Thiolase
The final step of the beta-oxidation cycle is the thiolytic cleavage of the 3-oxoacyl-CoA intermediate by 3-ketoacyl-CoA thiolase.[17][18][19][20] This reaction is a nucleophilic attack by a second molecule of Coenzyme A on the beta-carbon, releasing a two-carbon acetyl-CoA unit and a shortened acyl-CoA. In this case, the products are acetyl-CoA and all-cis-4,7,10,13,16-docosapentaenoyl-CoA. This newly formed C22:5 acyl-CoA can then undergo further rounds of beta-oxidation.
Physiological Significance and Potential Regulatory Roles
While 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA is primarily a transient metabolic intermediate, the broader class of long-chain acyl-CoAs are emerging as important signaling molecules.[21][22][23] They have been shown to modulate the activity of various enzymes and transcription factors, thereby influencing gene expression and overall cellular metabolism.[21] The intracellular concentration of free acyl-CoA esters is tightly regulated, suggesting that fluctuations in their levels could serve as metabolic signals.[22][23]
Disruptions in peroxisomal beta-oxidation, leading to the accumulation of VLCFAs and their intermediates, are associated with severe metabolic disorders, such as X-linked adrenoleukodystrophy and Zellweger syndrome.[11] Therefore, understanding the metabolism of molecules like 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA is critical for elucidating the pathophysiology of these diseases and developing targeted therapies.
Experimental Protocols for the Analysis of 3-oxo-acyl-CoA Esters
The analysis of 3-oxo-acyl-CoA esters presents challenges due to their low abundance, thermal instability, and complex sample matrix. Mass spectrometry-based methods are the gold standard for their detection and quantification.[24][25][26]
Sample Preparation and Extraction
A robust extraction protocol is essential to isolate acyl-CoAs from biological samples while minimizing degradation.
-
Homogenization: Homogenize frozen tissue or cell pellets in a cold solution of 2:1 (v/v) isopropanol:50 mM potassium phosphate buffer (pH 7.2).
-
Acidification: Add a small volume of acetic acid to quench enzymatic activity.
-
Phase Separation: Induce phase separation by adding water or a saline solution. The lower organic phase will contain the lipids and acyl-CoAs.
-
Collection and Drying: Carefully collect the lower organic phase and dry it under a gentle stream of nitrogen.
Derivatization for GC-MS Analysis
For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is necessary to increase the volatility and thermal stability of 3-oxo fatty acids (after hydrolysis from the CoA moiety).[25]
-
Hydrolysis: The acyl-CoA is first hydrolyzed to release the free fatty acid.
-
Methoximation: The ketone group is derivatized to a stable methoxime by reaction with methoxyamine hydrochloride in pyridine.[25]
-
Esterification/Silylation: The carboxylic acid group is converted to a more volatile ester (e.g., methyl ester) or a trimethylsilyl (TMS) ester using reagents like BSTFA with 1% TMCS.[25]
LC-MS/MS Analysis of Intact Acyl-CoAs
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the analysis of intact acyl-CoA esters, providing greater structural information.
-
Chromatography: Separation is typically achieved using reverse-phase chromatography with a C18 column. A gradient elution with solvents such as water and acetonitrile containing a small amount of a weak acid (e.g., formic acid) is commonly employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is often used. Acyl-CoAs produce characteristic fragment ions upon collision-induced dissociation (CID), including a neutral loss of 507 Da (the adenosine 3'-phosphate 5'-diphosphate moiety) and the formation of a key fragment at m/z 428.0365.[24][26]
-
Quantification: Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. Stable isotope-labeled internal standards are crucial for accurate quantification.
Conclusion and Future Directions
3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA stands as a testament to the intricate and highly compartmentalized nature of fatty acid metabolism. While its existence is fleeting, its role in the peroxisomal beta-oxidation of very-long-chain polyunsaturated fatty acids is undeniable. Future research, employing advanced mass spectrometry techniques, will be crucial to further delineate the flux through this pathway and to understand how it is regulated in health and disease. Such studies hold the promise of identifying novel therapeutic targets for a range of metabolic disorders.
References
-
Structural insight into the substrate specificity of acyl-CoA oxidase1 from Yarrowia lipolytica for short-chain dicarboxylyl-CoAs. PubMed. (2018-01-08). [Link]
-
Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase. PubMed. (1992-10-05). [Link]
-
Properties of peroxisomal 3-ketoacyl-coA thiolase from rat liver. PubMed. [Link]
-
Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates. PubMed. [Link]
-
The Role of Long Chain Fatty Acyl-CoAs as Signaling Molecules in Cellular Metabolism. The Journal of Nutrition. [Link]
-
Peroxisomal multifunctional enzyme type 2 - Homo sapiens (Human). UniProt. [Link]
-
Very long chain fatty acid and lipid signaling in the response of plants to pathogens. NIH. [Link]
-
Structure-function studies of the peroxisomal multifunctional enzyme type 2 (MFE-2). Semantic Scholar. [Link]
-
Comparison of the stability and substrate specificity of purified peroxisomal 3-oxoacyl-CoA thiolases A and B from rat liver. PubMed. (1999-02-25). [Link]
-
Docosahexaenoic acid synthesis from n-3 fatty acid precursors in rat hippocampal neurons. PubMed. [Link]
-
Acyl-CoA Oxidase Activity and Peroxisomal Fatty Acid Oxidation in Rat Tissues. PubMed. [Link]
-
Coordination of peroxisomal beta-oxidation and fatty acid elongation in HepG2 cells. PubMed. [Link]
-
Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay. ResearchGate. (2025-08-06). [Link]
-
Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. MDPI. [Link]
-
Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings. PubMed. [Link]
-
Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. PubMed. [Link]
-
Docosahexaenoic acid is both a product of and a precursor to tetracosahexaenoic acid in the rat. NIH. [Link]
-
Studies on the substrate specificity of the inducible and non- inducible acyl-CoA oxidases from rat kidney peroxisomes. Pure. [Link]
-
Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Europe PMC. [Link]
-
Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics. NIH. (2017-08-28). [Link]
-
Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model. PubMed. [Link]
-
Biosynthesis of docosahexaenoic and docosapentaenoic acids. ResearchGate. [Link]
-
Metabolic aspects of peroxisomal beta-oxidation. PubMed. [Link]
-
Peroxisomal plant 3-ketoacyl-CoA thiolase structure and activity are regulated by a sensitive redox switch. PubMed. (2010-07-30). [Link]
-
17.2: Oxidation of Fatty Acids. Biology LibreTexts. (2025-08-27). [Link]
-
Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses. NIH. (2021-03-22). [Link]
-
The biosynthesis of polyunsaturated fatty acids. DHA, docosahexaenoic acid; EPA, eicosapentaenoic acid. ResearchGate. [Link]
-
HSD17B4 - Peroxisomal multifunctional enzyme type 2 - Homo sapiens (Human). UniProt. [Link]
-
Human peroxisomal multifunctional enzyme type 2. Site-directed mutagenesis studies show the importance of two protic residues for 2-enoyl-CoA hydratase 2 activity. PubMed. (2000-02-18). [Link]
-
Synthesis of docosahexaenoic acid from eicosapentaenoic acid in retina neurons protects photoreceptors from oxidative stress. PubMed. [Link]
-
Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. PubMed Central. [Link]
-
Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. Figshare. [Link]
-
Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. eScholarship. (2022-02-15). [Link]
-
Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency. NIH. [Link]
-
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. (2019-07-23). [Link]
-
Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency. Figshare. (2025-05-21). [Link]
-
Management and Outcomes of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCAD Deficiency): A Retrospective Chart Review. MDPI. [Link]
-
The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency. MDPI. [Link]
-
Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. NCBI. (2009-05-28). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Docosahexaenoic acid synthesis from n-3 fatty acid precursors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic acid is both a product of and a precursor to tetracosahexaenoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of docosahexaenoic acid from eicosapentaenoic acid in retina neurons protects photoreceptors from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.tue.nl [pure.tue.nl]
- 11. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Structure-function studies of the peroxisomal multifunctional enzyme type 2 (MFE-2) | Semantic Scholar [semanticscholar.org]
- 15. uniprot.org [uniprot.org]
- 16. Human peroxisomal multifunctional enzyme type 2. Site-directed mutagenesis studies show the importance of two protic residues for 2-enoyl-CoA hydratase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Properties of peroxisomal 3-ketoacyl-coA thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of the stability and substrate specificity of purified peroxisomal 3-oxoacyl-CoA thiolases A and B from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling | Scilit [scilit.com]
- 24. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
